

potential off-target effects of dqp-1105

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Compound of Interest

Compound Name: **dqp-1105**
Cat. No.: **B1230525**

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DQP-1105 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **DQP-1105**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **DQP-1105**?

A1: **DQP-1105** is a noncompetitive negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor.[\[1\]](#)[\[2\]](#)[\[3\]](#) It exhibits selectivity for NMDA receptors containing the GluN2C and GluN2D subunits.[\[1\]](#)[\[4\]](#)[\[5\]](#) Its inhibitory action is voltage-independent and cannot be overcome by increasing the concentration of the co-agonists glutamate or glycine.[\[1\]](#)[\[5\]](#) The binding of **DQP-1105** is dependent on glutamate binding to the receptor.[\[4\]](#)

Q2: What are the known off-target effects of **DQP-1105**?

A2: Based on available preclinical data, **DQP-1105** is a selective inhibitor for GluN2C/D-containing NMDA receptors. It shows significantly lower potency for NMDA receptors with GluN2A and GluN2B subunits, as well as for other glutamate receptors like GluA1 and GluK2.[\[1\]](#)[\[5\]](#) A more potent analog of **DQP-1105**, known as compound 2a or DQP-26, was screened against a panel of relevant ion channels and exhibited minimal off-target effects, suggesting a favorable selectivity profile for this class of compounds.[\[4\]](#) However, a comprehensive screen for **DQP-1105** against a wide array of ion channels and other receptors is not publicly available.

Q3: Has **DQP-1105** been evaluated in clinical trials?

A3: There is no publicly available information to suggest that **DQP-1105** has been evaluated in human clinical trials.

Q4: My experimental results are inconsistent with the known pharmacology of **DQP-1105**. What could be the cause?

A4: If you are observing unexpected effects, consider the following possibilities:

- Experimental conditions: Factors such as pH, temperature, and the presence of other compounds in your assay can influence the activity of **DQP-1105**.
- Cellular context: The expression levels of different NMDA receptor subunits in your specific cell line or tissue preparation can impact the observed potency and efficacy of **DQP-1105**.
- Compound integrity: Ensure the stability and purity of your **DQP-1105** stock.
- Potential for novel off-target effects: While **DQP-1105** is known to be selective, the possibility of interaction with other proteins in your specific experimental system cannot be entirely ruled out without direct testing.

Troubleshooting Guides

Issue: Unexpected neuronal activity observed after DQP-1105 application in a system with known NMDA receptor subunit expression.

This guide will help you troubleshoot unexpected excitatory or inhibitory effects in your experiments that are not consistent with the selective GluN2C/D antagonism of **DQP-1105**.

Troubleshooting Steps:

- Confirm NMDA Receptor Subunit Expression:
 - Verify the expression of GluN2A, GluN2B, GluN2C, and GluN2D subunits in your experimental model (e.g., cell line, primary neurons) using techniques like qPCR or

Western blotting.

- Perform Control Experiments:
 - Positive Control: Use a known broad-spectrum NMDA receptor antagonist (e.g., AP5) to confirm that the observed baseline activity is mediated by NMDA receptors.
 - Vehicle Control: Apply the vehicle used to dissolve **DQP-1105** to ensure it does not have any effect on its own.
- Evaluate Concentration-Dependence:
 - Perform a dose-response curve for **DQP-1105** to determine if the unexpected effect is concentration-dependent.
- Use Subunit-Specific Antagonists:
 - If you suspect activity at GluN2A or GluN2B-containing receptors, use selective antagonists for these subunits (if available) to see if they can block the unexpected effect.
- Consider a Different Expression System:
 - If possible, test the effect of **DQP-1105** in a heterologous expression system (e.g., HEK293 cells or Xenopus oocytes) transfected with known combinations of NMDA receptor subunits to confirm its selectivity profile.

Data Presentation

Table 1: Inhibitory Potency (IC50) of **DQP-1105** at Various Glutamate Receptors

Receptor Subunit Composition	IC50 (μM)	Reference
GluN1/GluN2D	2.7	[3][4]
GluN1/GluN2C	7.0 - 8.5	[3][4][6]
GluN1/GluN2B	121	[3][6]
GluN1/GluN2A	206	[3][6]
GluA1 (AMPA)	198	[6]
GluK2 (Kainate)	153	[3][6]

Experimental Protocols

Protocol: Assessing DQP-1105 Specificity using Whole-Cell Voltage-Clamp Recordings in HEK293 Cells

Objective: To determine the IC50 of **DQP-1105** for different NMDA receptor subunit combinations.

Materials:

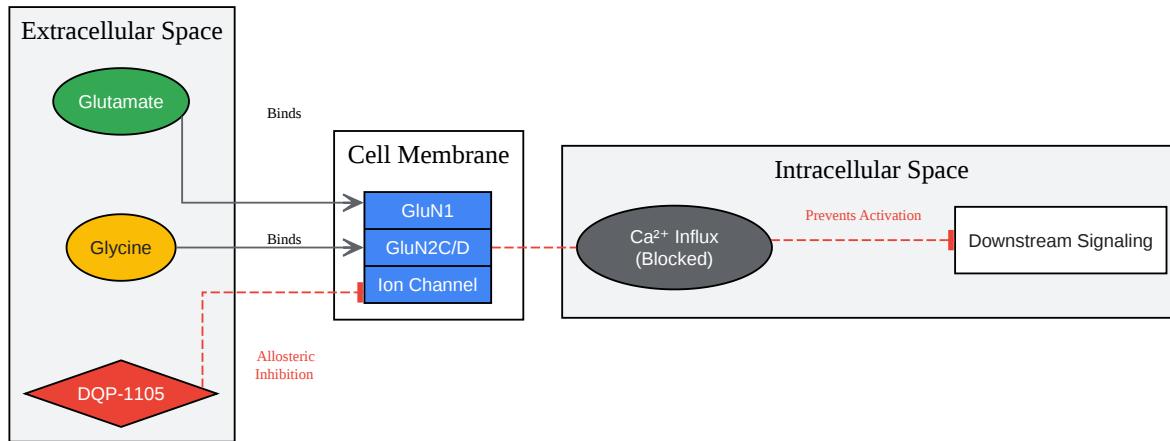
- HEK293 cells
- Plasmids encoding GluN1, GluN2A, GluN2B, GluN2C, and GluN2D subunits
- Transfection reagent
- Patch-clamp rig with amplifier and data acquisition system
- External solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, 10 Glucose, 2 CaCl₂, pH 7.4
- Internal solution (in mM): 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl₂, 5 BAPTA, 10 HEPES, pH 7.35
- Agonists: Glutamate and Glycine

- Antagonist: **DQP-1105**

Methodology:

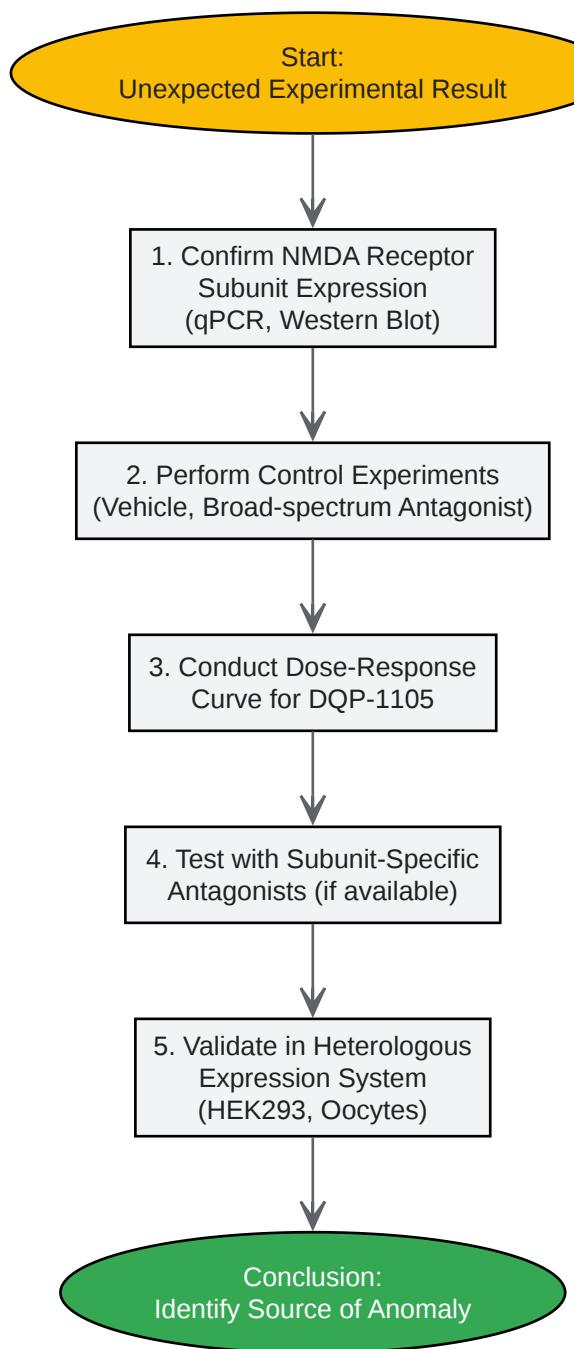
- Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids for GluN1 and one of the GluN2 subunits (A, B, C, or D).
- Electrophysiological Recording:
 - After 24-48 hours, perform whole-cell voltage-clamp recordings from transfected cells.
 - Hold the membrane potential at -60 mV.
 - Perfusion the cells with the external solution.
- Agonist Application: Apply a maximally effective concentration of glutamate (100 μ M) and glycine (30 μ M) to elicit a peak current response.
- **DQP-1105** Application: Co-apply the agonists with varying concentrations of **DQP-1105**.
- Data Analysis:
 - Measure the steady-state current in the presence of **DQP-1105**.
 - Normalize the current to the control response (agonists alone).
 - Plot the normalized current as a function of **DQP-1105** concentration and fit the data to a logistic function to determine the IC50.

Visualizations



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Caption: **DQP-1105** Signaling Pathway



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Caption: Troubleshooting Workflow for **DQP-1105** Experiments

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